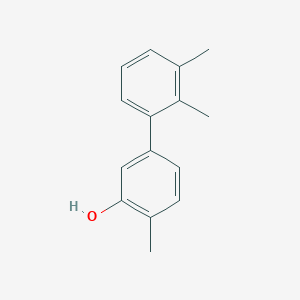
5-(2,4-Dimethylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, is a synthetic phenol compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and can be used in laboratory experiments with both advantages and limitations.
Aplicaciones Científicas De Investigación
5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis. Additionally, it has been used in the study of the structure and function of enzymes, and as a substrate for the investigation of enzyme kinetics.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, is not well understood. However, it is believed to act as a substrate for certain enzymes, and its structure is thought to be similar to that of certain natural substrates. Additionally, it has been suggested that the compound may interact with certain proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, are not well understood. However, it has been suggested that the compound may interact with certain proteins, leading to changes in their structure and function. Additionally, it has been suggested that the compound may have an effect on certain biochemical pathways, leading to changes in the metabolism of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, in laboratory experiments include its relatively low cost and its availability in a variety of concentrations. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of the compound is that its mechanism of action is not well understood, making it difficult to predict the effects of the compound in different experiments.
Direcciones Futuras
For research on 5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, include further investigations into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of the compound and its use in different types of experiments is needed. Finally, further research into the safety and efficacy of the compound in human and animal models is needed.
Métodos De Síntesis
5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, can be synthesized from a variety of starting materials including benzene, dimethyl phenol, and methyl phenol. The reaction is typically performed in a two-step process, with the first step involving the formation of a dimethylphenol intermediate and the second step involving the formation of the final product. The reaction is typically carried out in an aqueous medium, either with a base or a catalyst, and the reaction yield can vary depending on the reaction conditions.
Propiedades
IUPAC Name |
5-(2,4-dimethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-7-14(12(3)8-10)13-6-5-11(2)15(16)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVOQWWKMNTEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683716 |
Source


|
| Record name | 2',4,4'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-49-9 |
Source


|
| Record name | 2',4,4'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














